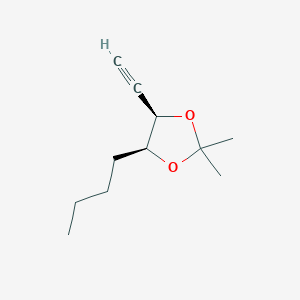
(4S,5R)-4-Butyl-5-ethynyl-2,2-dimethyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,5R)-4-Butyl-5-ethynyl-2,2-dimethyl-1,3-dioxolane is a chiral compound with a unique structure that includes a dioxolane ring, a butyl group, and an ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (4S,5R)-4-Butyl-5-ethynyl-2,2-dimethyl-1,3-dioxolane typically involves enantioselective synthesis. One common method includes the enantioselective ring-opening of a cyclic anhydride with an alcohol in the presence of a chiral catalyst such as 9-epiquininurea . This method ensures high yield and stereoselectivity at room temperature, making it suitable for both laboratory and industrial production.
Industrial Production Methods
For industrial production, the method involving enantioselective ring-opening is preferred due to its efficiency and cost-effectiveness. The use of readily available raw materials and the ability to recover the catalyst quantitatively further enhance its suitability for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(4S,5R)-4-Butyl-5-ethynyl-2,2-dimethyl-1,3-dioxolane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the ethynyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes .
Scientific Research Applications
(4S,5R)-4-Butyl-5-ethynyl-2,2-dimethyl-1,3-dioxolane has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: Its stereochemistry makes it useful in studying enzyme-substrate interactions.
Industry: Used in the production of fine chemicals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism by which (4S,5R)-4-Butyl-5-ethynyl-2,2-dimethyl-1,3-dioxolane exerts its effects involves its interaction with specific molecular targets. The dioxolane ring and the ethynyl group play crucial roles in its reactivity and binding to target molecules. The pathways involved include nucleophilic attack and electrophilic addition, which are facilitated by the compound’s unique structure .
Comparison with Similar Compounds
Similar Compounds
(4S,5R)-5-Hydroxy-4-methylheptan-3-one: Another chiral compound with a similar stereochemistry but different functional groups.
(2S,4S,5R,6R)-5-Acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2S,3R,4R,5R,6R)-3-acetamido-2-[(2R,3S,4R,5R,6S)-4-[(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-carboxy-4-hydroxyoxan-2-yl]oxy-1,3-dihydroxypropyl]-2-carboxy-4-hydroxyoxan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid: A complex molecule with multiple stereocenters and functional groups.
Properties
CAS No. |
62692-12-0 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
(4S,5R)-4-butyl-5-ethynyl-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C11H18O2/c1-5-7-8-10-9(6-2)12-11(3,4)13-10/h2,9-10H,5,7-8H2,1,3-4H3/t9-,10+/m1/s1 |
InChI Key |
UWXBYJCDZSDSJP-ZJUUUORDSA-N |
Isomeric SMILES |
CCCC[C@H]1[C@H](OC(O1)(C)C)C#C |
Canonical SMILES |
CCCCC1C(OC(O1)(C)C)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















